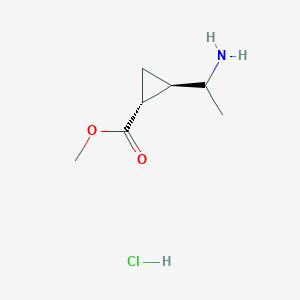

叔丁基(2R,3R)-3-(3-溴苯基)氮丙啶-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

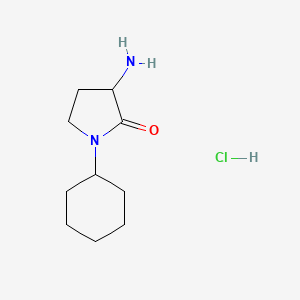

The synthesis of such a compound would likely involve the formation of the aziridine ring, possibly through a nucleophilic substitution reaction involving a suitable diamine precursor and a halogenated alkyl compound. The tert-butyl carboxylate group could potentially be introduced through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three-membered aziridine ring, which introduces strain into the molecule and can make it more reactive. The 3-bromophenyl group is a bulky, electron-rich substituent, while the tert-butyl carboxylate group is also quite large and may have an impact on the compound’s solubility and reactivity .Chemical Reactions Analysis

Aziridines are known to undergo ring-opening reactions when treated with nucleophiles, due to the strain in the three-membered ring. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom and the ester group could potentially make it relatively heavy and polar, which could influence its solubility and boiling/melting points .科学研究应用

氨基醇和多胺的结构单元: 该化合物已被用于合成叔丁基(2R,3R)-2-氰基-3-甲酰基-氮丙啶-1-羧酸酯,这是氨基醇和多胺的潜在结构单元 (Jähnisch, 1997).

脂肪酶催化的拆分: 它参与了脂肪酶催化的拆分过程,特别是在特定的氮丙啶甲醇立体异构体的合成中 (Sakai et al., 2005).

吗啉衍生物的合成: 该化合物在吗啉衍生物的新型合成中发挥了作用,这在各种化学合成工艺中很有价值 (D’hooghe et al., 2006).

转化为 2H-氮丙啶-2-羧酸酯: 已有研究将氮丙啶-2-羧酸酯转化为 2H-氮丙啶-2-羧酸酯,展示了其在化学转化中的多功能性 (Legters et al., 2010).

在区域选择性开环反应中的应用: 该化合物已用于螺氮丙啶-环氧氧吲哚的区域选择性开环反应中,这在有机合成中很重要 (Hajra et al., 2019).

烯烃的无金属氮丙啶化: 它还参与了烯烃的无金属氮丙啶化,这是有机化学领域的一项重大进展 (Minakata et al., 2006).

N-未官能化氮丙啶的合成和开环: 它的衍生物已用于 N-未官能化氮丙啶的合成和选择性开环反应,证明了其在创建新化学实体中的效用 (Armstrong & Ferguson, 2012).

催化不对称氮丙啶化: 该化合物已以克级制备用于催化不对称氮丙啶化,突出了其可扩展性和潜在的工业应用 (Desai et al., 2012).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (2R,3S)-3-(3-bromophenyl)aziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQXUJINCDLMHK-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)